![molecular formula C12H11O5- B14374272 5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate CAS No. 90183-46-3](/img/structure/B14374272.png)
5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate is an organic compound that belongs to the class of benzoates. These compounds are typically characterized by the presence of a benzoic acid moiety esterified with various alcohols. This particular compound features a methoxycarbonyl group and a prop-2-en-1-yl ether group attached to the benzoate core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate can be achieved through esterification reactions. One common method involves the reaction of 5-hydroxy-2-benzoic acid with methoxycarbonyl chloride in the presence of a base such as pyridine. The prop-2-en-1-yl ether group can be introduced via an etherification reaction using prop-2-en-1-ol and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 5-(carboxy)-2-[(prop-2-en-1-yl)oxy]benzoate.
Reduction: Formation of 5-(methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology
In biological research, derivatives of benzoates are often studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Industry
In the industrial sector, benzoates are used as preservatives and intermediates in the synthesis of dyes, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of 5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate would depend on its specific application. Generally, benzoates can interact with biological targets such as enzymes or receptors, modulating their activity. The methoxycarbonyl and prop-2-en-1-yl groups may influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: Similar ester structure but lacks the prop-2-en-1-yl ether group.
Ethyl benzoate: Similar ester structure with an ethyl group instead of methoxycarbonyl.
Propyl benzoate: Similar ester structure with a propyl group instead of prop-2-en-1-yl.
Uniqueness
5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate is unique due to the presence of both methoxycarbonyl and prop-2-en-1-yl groups, which may confer distinct chemical and biological properties compared to other benzoates.
Propriétés
Numéro CAS |
90183-46-3 |
|---|---|
Formule moléculaire |
C12H11O5- |
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
5-methoxycarbonyl-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C12H12O5/c1-3-6-17-10-5-4-8(12(15)16-2)7-9(10)11(13)14/h3-5,7H,1,6H2,2H3,(H,13,14)/p-1 |
Clé InChI |
QSYMBHXUAJBSQB-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)OCC=C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


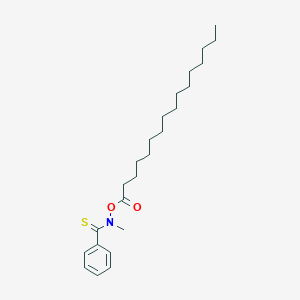
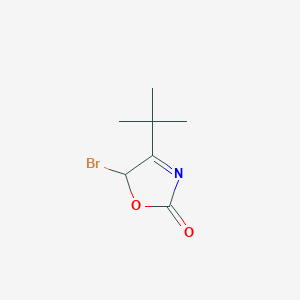
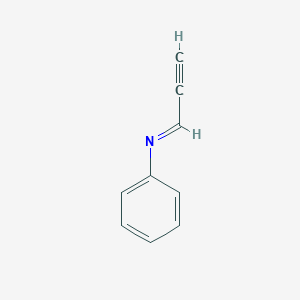

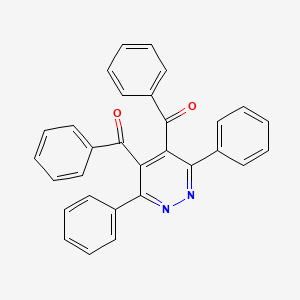
![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)
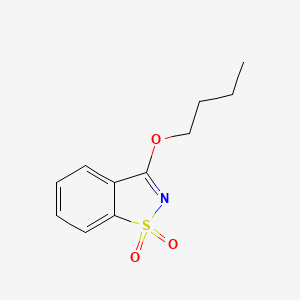
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
![1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol](/img/structure/B14374246.png)
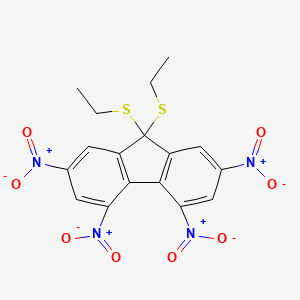
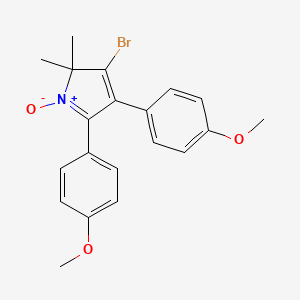
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
